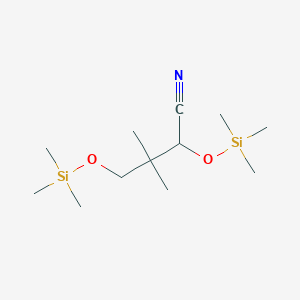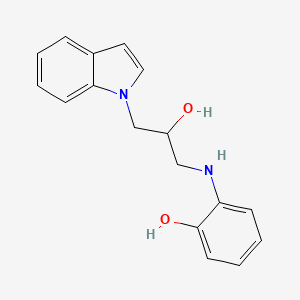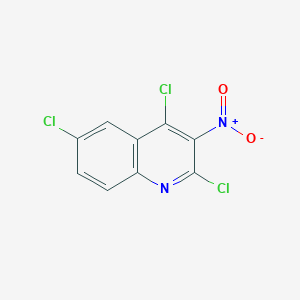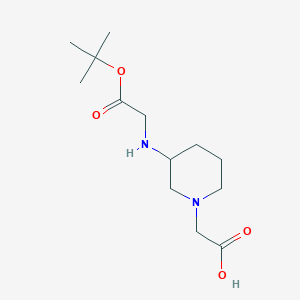![molecular formula C16H22N2O2 B15064180 Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate typically involves the reaction of 2,3-dihydrospiro[indene-1,4’-piperidine] hydrochloride with ethyl 3-bromopropionate in the presence of N,N-di-iso-propylethylamine (Hünig base) in dry ethanol. The reaction mixture is stirred at 65°C under an inert atmosphere for 18 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, leading to its anxiolytic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain G-protein-coupled receptors .
Comparison with Similar Compounds
Meprobamate: An anxiolytic drug with similar sedative properties.
Carbachol: A carbamate compound used in ophthalmology.
Uniqueness: Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Unlike other carbamate compounds, its spiro configuration may enhance its stability and specificity in biological systems.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
ethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-15(19)18-14-11-16(7-9-17-10-8-16)13-6-4-3-5-12(13)14/h3-6,14,17H,2,7-11H2,1H3,(H,18,19) |
InChI Key |
QNKSXTJRBFMXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)







![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)


![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)


